molecular formula C8H6FNS2 B8789452 5-Fluoro-2-(methylthio)benzo[d]thiazole

5-Fluoro-2-(methylthio)benzo[d]thiazole

Cat. No. B8789452
M. Wt: 199.3 g/mol
InChI Key: DXIHILMCQYOZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(methylthio)benzo[d]thiazole is a useful research compound. Its molecular formula is C8H6FNS2 and its molecular weight is 199.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-(methylthio)benzo[d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(methylthio)benzo[d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Fluoro-2-(methylthio)benzo[d]thiazole

Molecular Formula

C8H6FNS2

Molecular Weight

199.3 g/mol

IUPAC Name

5-fluoro-2-methylsulfanyl-1,3-benzothiazole

InChI

InChI=1S/C8H6FNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3

InChI Key

DXIHILMCQYOZGG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=CC(=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-2-mercaptobenzothiazole (0.15 g, 0.810 mmol) in THF (8.10 mL) cooled to 0° C. was added sodium hydride (0.036 g, 0.891 mmol). After stirring 10 min, iodomethane (0.076 mL, 1.215 mmol) was added and the reaction mixture was slowly warmed to room temperature over 2 h. The reaction was diluted with ethyl acetate and quenched with saturated aqueous sodium bicarbonate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. 5-fluoro-2-(methylthio)benzo[d]thiazole (0.178 g, 110% yield) was isolated as a white solid. Material was used without any further purification.
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
8.1 mL
Type
solvent
Reaction Step One
Quantity
0.036 g
Type
reactant
Reaction Step Two
Quantity
0.076 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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